molecular formula C24H24FN5O B2882236 (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone CAS No. 2034257-09-3

(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone

Cat. No.: B2882236
CAS No.: 2034257-09-3
M. Wt: 417.488
InChI Key: HCVZQUMOHPQTJI-UHFFFAOYSA-N
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Description

The compound (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone is a chemical compound with a complex structure. It has been studied for its inhibitory effects on human equilibrative nucleoside transporters (ENTs) . ENTs play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The InChI code for a similar compound, (4-FLUOROPHENYL)(PIPERAZIN-1-YL)METHANONE HCL, is 1S/C11H13FN2O.ClH/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H . This provides a detailed representation of the molecular structure, but a full analysis would require more specific information or computational chemistry tools.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available literature. A similar compound, (4-FLUOROPHENYL)(PIPERAZIN-1-YL)METHANONE HCL, has a molecular weight of 244.7 and is described as a white to yellow solid .

Scientific Research Applications

Conformationally Constrained Butyrophenones

A study by Raviña et al. (2000) explored the synthesis and evaluation of novel conformationally restricted butyrophenones as antipsychotic agents, focusing on their affinity for dopamine and serotonin receptors. This research highlights the potential use of structurally related compounds in developing new treatments for psychiatric disorders (Raviña et al., 2000).

Antileukemic Activity

Vinaya et al. (2011) synthesized and evaluated the antiproliferative activity of several piperidine derivatives against human leukemia cells. The study indicates the potential anticancer effects associated with the piperidine framework, suggesting that compounds with structural similarities could be explored further for their antileukemic properties (Vinaya et al., 2011).

Novel Bioactive Heterocycle

Prasad et al. (2018) reported on the synthesis and evaluation of a novel bioactive heterocycle for antiproliferative activity, providing insights into the utility of related chemical structures in the development of new therapeutic agents (Prasad et al., 2018).

Estrogen Receptor Binding Affinity

Research by Parveen et al. (2017) involved the synthesis and evaluation of pyrimidine-piperazine conjugates for their anti-proliferative activities and binding affinity to estrogen receptors. This study underscores the potential of such compounds in cancer therapy, particularly in targeting hormone-related pathways (Parveen et al., 2017).

Mechanism of Action

The compound has been studied as an inhibitor of ENTs . It appears to inhibit the transport of nucleosides through both ENT1 and ENT2 in a concentration-dependent manner . The IC50 value of the compound for ENT2 was 5-10-fold less than for ENT1, suggesting a higher selectivity for ENT2 .

Future Directions

The compound’s selectivity for ENT2 over ENT1 suggests potential for further development and study . Modifying the chemical structure could potentially lead to even better ENT2-selective inhibitors, which could have clinical, physiological, and pharmacological importance .

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O/c25-20-6-8-21(9-7-20)28-10-12-29(13-11-28)24(31)19-15-30(16-19)23-14-22(26-17-27-23)18-4-2-1-3-5-18/h1-9,14,17,19H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVZQUMOHPQTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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